Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
Overview
Description
Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.137. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
Methyl 3-formylcyclobutene-3-carboxylate has been synthesized and studied for its electrocyclization reactions, highlighting its utility in the formation of complex cyclic structures (S. Niwayama & K. Houk, 1992). Additionally, research on 3-(2-Hydroxyphenyl)cyclobutanones with palladium catalysts demonstrates the capability for carbon-carbon bond cleavage and formation, indicating potential for creating arylated compounds (T. Matsuda, Masanori Shigeno, & M. Murakami, 2008).
Material Science and Polymers
The synthesis and thermal degradation of poly[2‐(3‐p‐bromophenyl‐3‐methylcyclobutyl)‐2‐hydroxyethylmethacrylate] (poly[BPHEMA]) delve into the properties of polymers derived from cyclobutane-based monomers, exploring their thermal stability and degradation pathways (K. Demirelli & M. Coskun, 1999).
Medicinal Chemistry and Drug Design
Compounds with cyclobutane structures have been evaluated for their antiviral activities, such as carbocyclic oxetanocin analogues, showcasing their potential in treating viral infections (T. Maruyama et al., 1993). This indicates that methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate could serve as a precursor or intermediate in the synthesis of antiviral agents.
Advanced Chemical Synthesis Techniques
Research involving the cleavage and formation of cyclobutane derivatives, as well as their transformation into various functionalized compounds, underscores the versatility of these structures in synthetic chemistry. For example, the work on bromination and epoxydation reactions of cyclohexene derivatives reveals insights into stereochemical outcomes relevant to the manipulation of cyclobutane-containing compounds (G. Bellucci, F. Marioni, & A. Marsili, 1972).
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,15H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYBWCQOBNAJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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